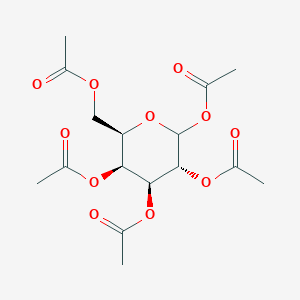

D-Galactose pentaacetate

Description

Propriétés

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RRMRAIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

D-galactose undergoes acetylation using acetic anhydride in the presence of pyridine as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups attack the electrophilic carbonyl carbon of acetic anhydride. Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward product formation. The stoichiometric ratio of D-galactose to acetic anhydride is typically 1:5 to ensure complete acetylation of all five hydroxyl groups.

Key Steps:

-

Dissolution : D-galactose is dissolved in anhydrous pyridine under inert atmosphere to prevent hydrolysis.

-

Acetylation : Acetic anhydride is added dropwise at 0–5°C to minimize exothermic side reactions.

-

Quenching : The mixture is stirred at room temperature for 12–24 hours, followed by quenching with ice water.

-

Isolation : The product is extracted with dichloromethane, washed with sodium bicarbonate, and purified via recrystallization from ethanol.

Yield and Purity:

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, scalability, and consistency. Continuous flow reactors and automated systems are employed to achieve high throughput.

Process Optimization

-

Continuous Flow Acetylation : D-galactose and acetic anhydride are pumped into a tubular reactor at controlled rates (residence time: 30–60 minutes). Temperature is maintained at 25–30°C using a jacketed cooling system.

-

In-Line Monitoring : Real-time FT-IR spectroscopy tracks acetylation progress, ensuring >99% conversion before quenching.

-

Automated Purification : Liquid-liquid extraction and falling-film evaporators remove pyridine and acetic acid, yielding crude product with 90–92% purity. Final recrystallization in a continuous crystallizer enhances purity to 98%.

Advantages:

-

Throughput : 500–1,000 kg/day per production line.

-

Solvent Recovery : >85% pyridine and acetic acid are recycled.

Catalytic and Modern Approaches

Recent advances focus on catalytic methods to reduce reagent waste and improve selectivity.

Enzymatic Acetylation

Lipase B from Candida antarctica (CAL-B) catalyzes regioselective acetylation of D-galactose in ionic liquids (e.g., [BMIM][BF]). The enzyme’s specificity for primary hydroxyl groups minimizes side reactions:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing acetylation time from hours to minutes:

Analytical Characterization

Robust analytical protocols ensure product integrity:

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Classical | AcO, pyridine | 24 h, RT | 75–85 | 95 | Lab-scale |

| Industrial | AcO, flow reactor | 30 min, 30°C | 90 | 98 | High |

| Enzymatic | CAL-B, vinyl acetate | 24 h, 40°C | 60 | 99 | Moderate |

| Microwave | AcO, microwave | 10 min, 80°C | 88 | 97 | Lab-scale |

Challenges and Optimization Strategies

Side Reactions

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other substituents, such as halides or amines.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like sodium azide or lithium aluminum hydride.

Major Products

The major products formed from these reactions include deacetylated derivatives, oxidized products with additional functional groups, and substituted compounds with varied chemical properties.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its structural similarities to naturally occurring sugars and its potential as a drug delivery agent. Its acetoxymethyl groups can enhance solubility and stability in biological systems.

- Drug Development : The compound serves as a scaffold for the development of new glycosylated drugs. Its ability to mimic sugar structures makes it a candidate for designing inhibitors for glycosylation enzymes involved in various diseases .

- Antiviral Research : Studies have indicated that derivatives of this compound may exhibit antiviral properties. The modification of the acetoxymethyl group can lead to enhanced interaction with viral proteins, potentially inhibiting their function .

Carbohydrate Chemistry

In carbohydrate chemistry, (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is utilized as a versatile building block for synthesizing complex carbohydrates.

- Synthesis of Glycosides : The compound can be used as a glycosyl donor in the synthesis of glycosides. The acetoxy groups facilitate the formation of glycosidic bonds with various acceptors under mild conditions .

- Carbohydrate Conjugates : It is also employed in the synthesis of carbohydrate conjugates for vaccine development. These conjugates can enhance immune responses by presenting carbohydrate antigens effectively .

Synthetic Intermediate

As a synthetic intermediate, this tetraacetate is useful in the preparation of various organic compounds.

- Multi-step Synthesis : The compound can participate in multi-step synthetic pathways leading to the formation of more complex organic molecules. Its reactive acetoxy groups can be transformed into other functional groups through various chemical reactions such as hydrolysis and reduction .

- Material Science Applications : Beyond organic synthesis, it has potential applications in material science for creating polymeric materials that require sugar-like functionalities for biocompatibility .

Case Studies

Mécanisme D'action

The mechanism of action of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The tetrahydropyran ring provides structural stability, allowing the compound to maintain its integrity under various conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structural Modifications

Table 1: Key Structural and Physical Properties

Key Observations :

- Azido and Methoxycarbonyl Derivatives : These exhibit lower thermal stability and specialized reactivity (e.g., azide-alkyne cycloaddition) compared to the target compound’s acetoxymethyl group .

- Lyxose Tetraacetate : The lyxose backbone (C₅ sugar) reduces steric hindrance, enabling higher yields (92% vs. 95% for galactose) in polymer synthesis .

Functional Group Variations

Table 2: Functional Group Impact on Bioactivity

Key Observations :

Stereochemical Variations

The stereochemistry of the tetrahydro-2H-pyran ring critically influences biological activity:

- D-Galactose vs. D-Glucose Derivatives : The (3R,4S,5S,6R) configuration in the target compound enhances binding to galactose-specific lectins, unlike glucose-based analogs like lactose octaacetate (E7) .

- Sotagliflozin (1018899-04-1): A related SGLT inhibitor with (2S,3R,4R,5S,6R) stereochemistry demonstrates how minor stereochemical changes redirect therapeutic utility toward diabetes management .

Activité Biologique

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with significant potential in biological research and applications. This compound's structure features a tetrahydropyran ring and multiple acetoxy groups, which contribute to its reactivity and versatility in biochemical interactions.

- Molecular Formula : CHO

- Molecular Weight : 390.34 g/mol

- CAS Number : 25878-60-8

The biological activity of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is primarily attributed to its interaction with various enzymes and receptors. The acetoxy groups can form hydrogen bonds and participate in hydrophobic interactions, influencing metabolic pathways. The structural stability provided by the tetrahydropyran ring allows the compound to maintain its integrity under physiological conditions.

Biological Applications

This compound has been investigated for several biological applications:

1. Carbohydrate Metabolism

Due to its structural similarity to natural sugars, this compound serves as a valuable tool for studying carbohydrate metabolism and enzyme interactions. Research indicates that it can act as a substrate or inhibitor for certain glycosyltransferases and hydrolases.

2. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic processes.

3. Drug Delivery Systems

The ability of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate to form stable complexes with drugs enhances its potential in drug delivery applications. Its solubility and biocompatibility make it suitable for encapsulating therapeutic agents.

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that the compound inhibits glycosyltransferase activity by mimicking substrate binding sites. |

| Study B | Antimicrobial Efficacy | Showed effective inhibition of Staphylococcus aureus growth at low concentrations. |

| Study C | Drug Delivery | Reported enhanced bioavailability of encapsulated drugs when using this compound as a carrier. |

Chemical Reactions and Modifications

The compound undergoes various chemical reactions that can modify its biological activity:

- Hydrolysis : Acetoxy groups can be hydrolyzed to yield hydroxyl derivatives.

- Oxidation : The introduction of additional functional groups can enhance biological interactions.

- Substitution Reactions : Nucleophilic substitutions can replace acetoxy groups with other functional moieties to tailor biological properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high regioselectivity and stereochemical purity?

- Methodological Answer: Synthesis requires strict control of reaction conditions to preserve stereochemistry. For example, in related tetraacetate derivatives (e.g., ), regioselective synthesis is achieved using catalysts like trimethylphosphine in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Protecting groups (e.g., acetyl) are critical to prevent undesired side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization (ethanol/water) ensures stereochemical purity. Monitoring reaction progress with TLC (Rf ~0.3–0.5) and confirming intermediate stability via FT-IR (C=O stretch at ~1740 cm⁻¹) is advised .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer:

- Handling: Use nitrile gloves (tested for chemical resistance) and full-face shields (EN 166 standard) to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation (≥0.5 m/s airflow) to minimize inhalation risks (H335 hazard) .

- Storage: Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials with PTFE-lined caps to prevent hydrolysis of acetyl groups. Avoid exposure to moisture (humidity <30%) and direct light .

- Spills: Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste (UN3077) .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

- Methodological Answer:

- 1H/13C NMR: Assign stereochemistry using coupling constants (e.g., axial-equatorial proton couplings at 3.5–4.5 ppm in CDCl3) and DEPT-135 for quaternary carbons. For example, acetyl methyl protons typically appear as singlets at ~2.0–2.2 ppm .

- FT-IR: Confirm acetyl group presence (C=O at 1735–1750 cm⁻¹, C-O at 1220–1250 cm⁻¹) .

- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water, 70:30) with ESI+ mode to assess purity (>95%) and detect degradation products (e.g., deacetylated fragments) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when different diastereomers are present?

- Methodological Answer: Diastereomers with similar coupling constants require advanced NMR techniques:

- 2D NMR (COSY, NOESY): Identify through-space interactions (NOESY) to distinguish axial vs. equatorial substituents. For example, NOE correlations between H-3 and H-5 protons confirm cis-diequatorial arrangements .

- Chiral Derivatization: React with (R)- or (S)-Mosher’s acid chloride and compare 19F NMR shifts to assign absolute configuration .

- DFT Calculations: Optimize diastereomer geometries using Gaussian09 (B3LYP/6-31G*) and compare theoretical vs. experimental chemical shifts .

Q. What strategies optimize the stability of this compound under varying experimental conditions (e.g., acidic/basic environments)?

- Methodological Answer:

- pH Stability Testing: Incubate the compound in buffered solutions (pH 2–10) at 25°C. Monitor degradation via HPLC: acetyl groups hydrolyze rapidly at pH >8 (half-life <1 hr), while pH 4–6 maintains >90% stability over 24 hrs .

- Lyophilization: For long-term storage, lyophilize aqueous solutions with cryoprotectants (trehalose, 5% w/v) to prevent aggregation .

- Inert Solvents: Use anhydrous DMSO or DMF for reactions, as protic solvents (e.g., methanol) accelerate deacetylation .

Q. How can computational chemistry predict the reactivity and stereochemical outcomes of derivatives of this compound?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. THF) on reaction pathways using GROMACS. High dielectric solvents favor SN2 mechanisms, preserving stereochemistry .

- Docking Studies (AutoDock Vina): Predict binding affinities of glycosidase inhibitors derived from the compound by docking into enzyme active sites (e.g., β-glucosidase, PDB: 3WYH) .

- QM/MM Calculations: Investigate transition states of acetyl migration using ORCA (MP2/cc-pVTZ) to explain unexpected regioselectivity in esterification reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.